N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic molecule with a variety of potential applications in the fields of chemistry, biology, medicine, and industry. This compound features multiple heterocyclic structures and functional groups, which contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation of Precursors
The synthesis begins with the preparation of individual precursors like 1-ethyl-1H-pyrazole and 4-methyl-6-oxopyrimidine. These intermediates are synthesized through standard organic reactions such as alkylation and condensation reactions.
Formation of 1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is formed through a cyclization reaction involving appropriate hydrazides and carboxylic acids, under dehydrating conditions typically facilitated by agents like polyphosphoric acid.
Assembly of the Compound
The final compound is constructed by reacting the 1-ethyl-1H-pyrazole and 1,2,4-oxadiazole intermediates with 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide. This step often requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Scaling up to industrial production would involve optimizing the reaction conditions for larger batches, often employing continuous flow reactors to ensure consistent quality and to minimize waste. Safety protocols and quality controls are critical in this setting to handle the reactive intermediates and to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
This compound can undergo oxidation reactions at various positions, particularly at the pyrazole ring and oxadiazole ring, forming corresponding oxides.
Reduction
Reduction can be achieved using reagents such as lithium aluminum hydride, targeting specific functional groups like the carbonyl group in the pyrimidinyl ring.
Substitution
Nucleophilic or electrophilic substitution reactions can modify the heterocyclic rings, introducing various substituents that alter the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, acetonitrile.
Catalysts: : Palladium on carbon, copper iodide.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is studied for its potential to form coordination complexes with various metals, which can be utilized in catalysis and materials science.
Biology and Medicine
In biological and medical research, this compound exhibits potential as an inhibitor of certain enzymes, making it a candidate for drug development, particularly in targeting diseases involving abnormal enzyme activity.
Industry
The compound’s robust chemical structure allows for its use in the development of new materials with specific electronic properties, useful in creating advanced sensors and electronic devices.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, where it can either inhibit or activate certain pathways. The presence of the pyrazole and oxadiazole rings plays a critical role in its affinity for these targets, and the acetamide moiety can further stabilize the compound-target interaction through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-chloro-6-oxopyrimidin-1(6H)-yl)acetamide
Uniqueness
This compound's uniqueness lies in its specific combination of heterocyclic rings and functional groups, providing a unique reactivity profile and biological activity compared to its analogs
So there you go—a deep dive into a complex molecule! What do you think?
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O3/c1-3-22-7-11(5-18-22)15-19-13(25-20-15)6-16-12(23)8-21-9-17-10(2)4-14(21)24/h4-5,7,9H,3,6,8H2,1-2H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSHMGVWOJLJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=NC(=CC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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